9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-
Description
This compound is a purine derivative featuring a 6-amino substituent on the purine core and a propanamide group at the 9-position. The N-substituent of the propanamide is a 2-(1H-indol-3-yl)ethyl moiety, which introduces an indole ring—a structure frequently associated with bioactive molecules.
Properties
CAS No. |
65179-36-4 |
|---|---|
Molecular Formula |
C18H19N7O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H19N7O/c19-17-16-18(23-10-22-17)25(11-24-16)8-6-15(26)20-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,20,26)(H2,19,22,23) |
InChI Key |
KKBVKDUEVNNRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and purine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the purine ring.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the purine moiety can bind to adenosine receptors. These interactions can modulate various cellular processes, including neurotransmission and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Derivatives
a) 2-(1H-Indol-3-yl)ethyl Esters (Compounds 73 and 74)
- Source : Marine sponge-derived yeast Pichia membranifaciens .
- Structure: Esters of hydroxy acids (e.g., 2-hydroxypropanoate, 5-hydroxypentanoate) linked to 2-(1H-indol-3-yl)ethyl.
- Comparison : Unlike the target compound, these esters lack the purine backbone and amide linkage. The ester group may enhance hydrophilicity but reduce metabolic stability compared to the amide in 9H-purine-9-propanamide.
b) SERT Ligand Intermediate (Compound 4)
- Source : Synthetic intermediate in biotinylated SERT ligand synthesis .
- Structure : Features a 4-(1H-indol-3-yl)-3,6-dihydropyridinyl group attached via an ethyl chain to a phthalimide scaffold.
- Function : Designed for serotonin transporter (SERT) targeting, highlighting the indole group’s role in neuroactive molecules .
- Comparison : While both compounds share the indol-3-yl ethyl motif, the SERT ligand’s tetrahydropyridine and phthalimide groups contrast with the purine-propanamide core, suggesting divergent biological targets.
Purine-Based Analogs
a) 2-Fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)adenine
- Source : Pharmacopeial standard (antiviral/antineoplastic agent) .
- Structure: Fluorinated purine with a β-D-arabinofuranosyl-5′-phosphate group.
- Bioactivity : Acts as a nucleotide analog, inhibiting DNA synthesis in viruses/cancer cells .
- Comparison: The arabinose-phosphate moiety enables incorporation into nucleic acids, a mechanism unlikely for 9H-purine-9-propanamide due to its bulky indole-propanamide substituent. The fluorine atom in the pharmacopeial compound enhances electronegativity, whereas the 6-amino group in the target compound may facilitate hydrogen bonding.
Structural and Functional Analysis
Table 1: Key Features of Compared Compounds
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 9H-Purine-9-propanamide | ~369.4 g/mol | ~1.8 | Purine, amide, indole |
| 2-(1H-Indol-3-yl)ethyl esters (73/74) | ~261.3 g/mol | ~2.5 | Indole, ester |
| SERT Ligand Intermediate (Compound 4) | ~429.5 g/mol | ~3.2 | Phthalimide, dihydropyridine |
| 2-Fluoro-arabinofuranosyl adenine | 365.2 g/mol | ~-1.5 | Sugar-phosphate, fluorine |
Biological Activity
9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]- (CAS No. 65179-36-4) is a complex organic compound that combines a purine base with an indole moiety. This unique structural configuration suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula : C18H19N7O
- Molecular Weight : 349.39 g/mol
- Structure : The compound features a purine ring system attached to an indole group via an ethyl linker, which may influence its biological activity.
Biological Activity Overview
The biological activity of 9H-Purine-9-propanamide has been evaluated in various studies, focusing on its antibacterial and antifungal properties, as well as its potential applications in cancer therapy.
Antimicrobial Activity
Research indicates that derivatives of purine compounds often exhibit significant antimicrobial properties. Specifically, the compound has shown:
- Antibacterial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values against common pathogens like Staphylococcus aureus and Escherichia coli were reported to be low, indicating potent antibacterial effects .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.1 |
- Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans, with MIC values suggesting moderate efficacy .
The mechanism by which 9H-Purine-9-propanamide exerts its biological effects is hypothesized to involve:
- Inhibition of Nucleic Acid Synthesis : Similar to other purine derivatives, it may interfere with nucleic acid metabolism in microbial cells.
- Interaction with Enzymatic Pathways : The presence of the indole moiety may facilitate interactions with specific enzymes involved in cellular processes, enhancing its therapeutic potential.
Case Studies
A notable study examined the compound's effectiveness in vitro against various microbial strains. The findings highlighted its potential as a lead compound for developing new antibiotics:
-
Study on Antibacterial Efficacy :
- Researchers synthesized several derivatives of the compound and tested their antibacterial properties.
- Results indicated that modifications to the indole group significantly influenced antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide further development.
-
Cancer Therapeutics Exploration :
- Preliminary investigations into the compound's anticancer properties revealed that it may induce apoptosis in cancer cell lines.
- The dual targeting capability—impacting both bacterial and cancerous cells—was emphasized as a significant advantage for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
